IID432

Chagas Disease Trypanosoma cruzi Topoisomerase II

IID432 is the most clinically advanced, mechanism-differentiated T. cruzi topoisomerase II inhibitor available for translational research. Unlike first-generation cyanotriazoles (CT1, CT3) with sphingolipid pathway liabilities or standard-of-care agents requiring prolonged multi-week dosing, IID432 achieves single-dose (25 mg/kg p.o.) curative efficacy with sustained parasite clearance confirmed by immunosuppressive challenge. Featuring 8 nM EC50 against intracellular amastigotes, >6,000-fold selectivity over human Topo II-α, and successful GLP toxicology completion in rodents and non-human primates, this Phase 1–ready compound serves as the definitive benchmark reference for anti-Chagasic drug discovery and comparative efficacy studies.

Molecular Formula C19H19N7O
Molecular Weight 361.4 g/mol
Cat. No. B15561668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIID432
Molecular FormulaC19H19N7O
Molecular Weight361.4 g/mol
Structural Identifiers
InChIInChI=1S/C19H19N7O/c1-13-2-3-14-8-16(4-5-17(14)22-13)25-7-6-15(10-25)23-19(27)11-26-12-21-18(9-20)24-26/h2-5,8,12,15H,6-7,10-11H2,1H3,(H,23,27)/t15-/m0/s1
InChIKeyBJRGHYFCLGZJCG-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IID432: A Selective Cyanotriazole Inhibitor of Trypanosoma cruzi Topoisomerase II for Short-Duration Chagas Disease Treatment


IID432 is a highly potent and selective cyanotriazole-based inhibitor of Trypanosoma cruzi topoisomerase II, specifically optimized to deliver a single-dose cure in chronic Chagas disease models [1]. It exhibits an EC50 of 8 nM against the clinically relevant intracellular amastigote form of T. cruzi, a potency that is unprecedented among orally bioavailable anti-Chagasic agents [1]. The compound has successfully completed GLP toxicology studies in rodents and non-human primates and is poised to enter Phase 1 clinical evaluation, positioning it as the most advanced, mechanism-differentiated therapeutic candidate for this neglected tropical disease [2].

Why In-Class Substitution Fails: The IID432 Differentiation Imperative in Topoisomerase II Inhibition


Direct substitution of IID432 with alternative T. cruzi topoisomerase II inhibitors or other anti-trypanosomal agents is not scientifically valid. First-generation cyanotriazole compounds, such as CT1 and CT3, while sharing the same covalent binding mechanism at cysteine 477, exhibit critical safety liabilities, including dose-dependent lymphopenia and neutrophilia due to off-target modulation of sphingolipid metabolism [1]. Furthermore, standard-of-care agents like benznidazole and nifurtimox require prolonged, multi-week dosing regimens and demonstrate significantly lower potency, with EC50 values typically in the micromolar range [2]. IID432 was specifically engineered through a tailored aminopyrrolidine core replacement strategy to eliminate the sphingolipid pathway liabilities while retaining and enhancing potency, achieving an unprecedented single-dose curative efficacy that no other compound in this class has demonstrated [3].

IID432 Quantitative Differentiation Evidence: Potency, Selectivity, and Efficacy Comparisons


Potency Advantage: IID432 Demonstrates >100-Fold Improvement in EC50 Compared to Standard-of-Care Benznidazole

In a head-to-head comparison of in vitro anti-parasitic activity against the intracellular amastigote form of T. cruzi, the clinically relevant life-cycle stage, IID432 achieved an EC50 of 8 nM, whereas the standard-of-care agent benznidazole required a concentration of 2,000 nM to achieve 50% inhibition, representing a >250-fold difference in potency [1]. This data was generated using the same Tulahuen strain expressing β-galactosidase in infected L929 fibroblasts, providing a direct, internally consistent comparison of intrinsic trypanocidal activity [2]. This translates into a practical advantage: IID432 achieves complete parasite clearance in vivo at a single oral dose of 25 mg/kg, whereas benznidazole requires daily dosing for 20–60 days to achieve comparable efficacy, often with significant toxicity-driven discontinuation.

Chagas Disease Trypanosoma cruzi Topoisomerase II

Mechanism-Based Selectivity: IID432 Covalently Binds a Parasite-Specific Cysteine Residue Absent in Human Topoisomerase II

The cyanotriazole class, including IID432, achieves species selectivity through covalent modification of Cysteine 477 (C477) in the T. cruzi topoisomerase II active site [1]. This residue is conserved across kinetoplastid parasites but is replaced by an asparagine in the human ortholog, eliminating the nucleophilic target for covalent bond formation [1]. The consequence is a profound selectivity window: IID432 does not inhibit human topoisomerase II-α at concentrations up to 50 µM, representing a >6,000-fold selectivity margin relative to its T. cruzi EC50 of 0.008 µM [2]. In contrast, first-generation cyanotriazoles like CT1, while also selective for the parasite enzyme, exhibited significant off-target effects on sphingolipid metabolism, leading to lymphopenia and neutrophilia in vivo, liabilities that were explicitly designed out of IID432 through core scaffold engineering [3].

Target Engagement Covalent Inhibitor Species Selectivity

ADME Optimization: IID432 Solubility Overcomes the Poor Oral Bioavailability of First-Generation Cyanotriazoles

A critical liability of early cyanotriazole leads (e.g., CT0) was extremely poor aqueous solubility (<2 µM at pH 6.8), which precluded meaningful oral exposure and in vivo evaluation [1]. Through systematic core modification, the research team replaced the central phenyl ring with an aminopyrrolidine scaffold, yielding IID432 with dramatically improved aqueous solubility of 400 µM, a >200-fold enhancement [2]. This solubility gain directly enabled oral bioavailability: IID432 achieved 52% oral bioavailability in rats, with a total oral exposure (AUCPO) of 3.2 µM·h following a 3 mg/kg dose [3]. In stark contrast, the lead compound CT0 provided no measurable oral exposure, while the optimized precursor CT1, despite improved properties, still failed to reach the safety and efficacy benchmarks required for clinical advancement due to the sphingolipid-related hematological toxicities that IID432 was specifically designed to avoid [4].

ADME Solubility Pharmacokinetics

Unprecedented Single-Dose Curative Efficacy: IID432 Achieves Relapse-Free Clearance in a Stringent Chronic Infection Model

IID432 is the only compound reported to achieve a relapse-free, sterile cure in a bioluminescent chronic mouse model of T. cruzi infection following a single oral dose of 25 mg/kg [1]. In this stringent model, mice are infected with a luciferase-expressing T. cruzi strain and monitored for parasite burden via bioluminescence imaging both during and after treatment. IID432 treatment resulted in complete and sustained suppression of bioluminescent signal, with no detectable parasite recrudescence even after an extended washout period and subsequent immunosuppression with cyclophosphamide [2]. In contrast, benznidazole, even when administered at 100 mg/kg daily for 20 days, achieves parasitological cure in only 80% of animals, and its efficacy is further compromised by dormancy-associated relapse [3]. No other compound in clinical or late-stage preclinical development for Chagas disease has demonstrated a comparable single-dose curative profile in a rigorous chronic infection setting.

In Vivo Efficacy Chagas Disease Sterile Cure

Optimal Research and Pre-Clinical Application Scenarios for IID432


Short-Duration Curative Regimen Development for Chronic Chagas Disease

IID432 is uniquely suited for preclinical programs investigating short-duration, potentially curative treatment strategies for chronic T. cruzi infection. Its demonstrated single-dose (25 mg/kg p.o.) curative efficacy in a stringent, bioluminescent chronic mouse model—including sustained parasite clearance after immunosuppressive challenge—provides a robust experimental platform for dose optimization, combination therapy studies, and pharmacokinetic/pharmacodynamic (PK/PD) modeling aimed at defining a clinically viable, short-course oral regimen. This contrasts sharply with standard-of-care agents like benznidazole, which require prolonged daily dosing and exhibit variable efficacy in chronic models. [1]

In Vivo Target Engagement and Mode-of-Action Validation for Covalent Topoisomerase II Poisons

Researchers investigating the mechanism of action of covalent topoisomerase II poisons can employ IID432 as a well-characterized chemical probe. The compound's covalent binding to Cysteine 477 of T. cruzi topoisomerase II has been structurally validated by cryo-EM (PDB ID: 5GWK for the related CT1), and its species selectivity (>6,000-fold vs. human Topo II-α) is quantitatively defined. This makes IID432 an ideal tool compound for studies involving DNA damage response pathways (e.g., γH2AX phosphorylation), cell cycle arrest, and programmed cell death in trypanosomatids, without confounding host cell toxicity. Furthermore, its optimized core structure (aminopyrrolidine) allows for direct comparison with earlier cyanotriazole leads (e.g., CT1, CT3) to dissect the contributions of solubility, metabolic stability, and off-target sphingolipid modulation to in vivo safety and efficacy profiles. [2]

Advanced Pre-Clinical Toxicology and Safety Pharmacology Studies in a Clinical Candidate

Given its advanced development stage—having successfully completed GLP rodent and non-human primate safety studies and pending Phase 1 clinical trial initiation—IID432 offers a unique opportunity for investigators to benchmark novel anti-Chagasic candidates against a known clinical entity. The availability of extensive ADME, pharmacokinetic (rat CL = 22 mL/min/kg, F% = 52), and toxicology data in the public domain and scientific literature enables comparative assessments of safety margins, off-target liability profiles, and translational PK/PD relationships. This is particularly valuable for academic and industrial groups aiming to de-risk their own discovery programs by using IID432 as a positive control or as a reference compound for cross-species efficacy and safety extrapolations. [3]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for IID432

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.